molecular formula C11H17N B13533895 2-(2,5-Dimethylphenyl)propan-2-amine

2-(2,5-Dimethylphenyl)propan-2-amine

Cat. No.: B13533895
M. Wt: 163.26 g/mol
InChI Key: KKVLFYCGKZDBJY-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)propan-2-amine is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an amine group attached to a propan-2-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)propan-2-amine typically involves the alkylation of 2,5-dimethylphenyl with propan-2-amine. This can be achieved through various methods, including:

    Grignard Reaction: The reaction of 2,5-dimethylphenyl magnesium bromide with propan-2-amine under anhydrous conditions.

    Reductive Amination: The reaction of 2,5-dimethylbenzaldehyde with propan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenyl)propan-2-amine has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The phenyl ring may also participate in hydrophobic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenyl)propan-2-amine
  • 2-(3,5-Dimethylphenyl)propan-2-amine
  • 2-(2,6-Dimethylphenyl)propan-2-amine

Uniqueness

2-(2,5-Dimethylphenyl)propan-2-amine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the amine group also allows for diverse chemical modifications, making it a versatile compound in various applications.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)propan-2-amine

InChI

InChI=1S/C11H17N/c1-8-5-6-9(2)10(7-8)11(3,4)12/h5-7H,12H2,1-4H3

InChI Key

KKVLFYCGKZDBJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)(C)N

Origin of Product

United States

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